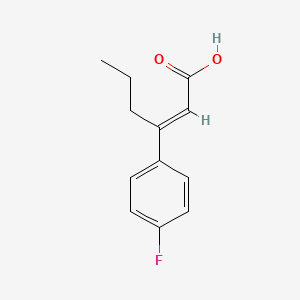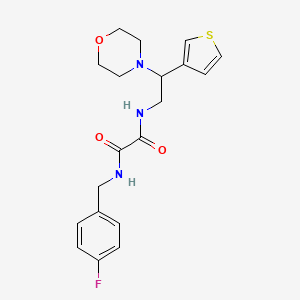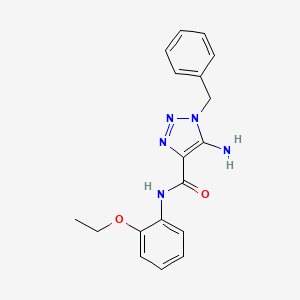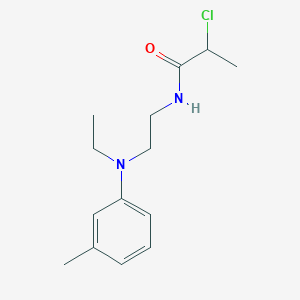
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Thiazole derivatives have been identified as potent anticancer agents. The presence of the thiazole ring in the compound structure suggests potential efficacy in disrupting cancer cell growth and proliferation. Thiazole-containing drugs like dabrafenib and dasatinib are already in clinical use for treating various cancers . Research could focus on evaluating the efficacy of this compound against specific cancer cell lines and understanding its mechanism of action.
Antimicrobial Properties
Compounds with a thiazole ring have shown significant antimicrobial activity, including antibacterial, antifungal, and antimalarial effects . This compound could be studied for its potential to inhibit the growth of resistant microbial strains, which is a pressing need in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are known to exhibit anti-inflammatory and analgesic properties . This compound could be applied in the development of new pain relief medications, particularly for chronic inflammatory conditions. Its effectiveness and side effects could be compared with existing medications.
Antipsychotic and Anticonvulsant Uses
The thiazole core is present in several FDA-approved drugs with antipsychotic and anticonvulsant applications . Investigating this compound for neurological disorders could lead to the development of new treatments for conditions such as epilepsy and schizophrenia.
Antioxidant Potential
The antioxidant capacity of thiazole derivatives makes them candidates for combating oxidative stress-related diseases . This compound could be assessed for its ability to scavenge free radicals and protect against cellular damage, which is relevant in conditions like diabetes and neurodegenerative diseases.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone' involves the synthesis of two key intermediates, namely 2,4-dimethyl-5-nitrothiazole and 4-(2-fluorophenyl)piperazine, which are then coupled to form the final product. The nitro group in 2,4-dimethyl-5-nitrothiazole is reduced to an amine, which is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The piperazine intermediate is synthesized by reacting 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine, followed by reduction of the nitro group to an amine. The two intermediates are then coupled using a coupling reagent such as EDCI or DCC to form the final product.", "Starting Materials": [ "2,4-dimethyl-5-nitrothiazole", "1H-pyrazole-5-carboxylic acid", "2-fluoroaniline", "1-chloro-4-(2-fluorophenyl)piperazine", "coupling reagent (e.g. EDCI or DCC)", "reducing agent (e.g. SnCl2 or Fe/HCl)" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethyl-5-nitrothiazole to 2,4-dimethyl-5-aminothiazole using a reducing agent such as SnCl2 or Fe/HCl", "Step 2: Reaction of 2,4-dimethyl-5-aminothiazole with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC to form (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid", "Step 3: Activation of the carboxylic acid group in (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid using a coupling reagent such as EDCI or DCC", "Step 4: Reaction of 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine to form 4-(2-fluorophenyl)piperazine", "Step 5: Reduction of the nitro group in 4-(2-fluorophenyl)piperazine to an amine using a reducing agent such as SnCl2 or Fe/HCl", "Step 6: Coupling of (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling reagent such as EDCI or DCC to form the final product '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone'" ] } | |
CAS番号 |
1186616-21-6 |
製品名 |
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |
分子式 |
C19H20FN5OS |
分子量 |
385.46 |
IUPAC名 |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
InChIキー |
NVEDJXUKIVVQDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



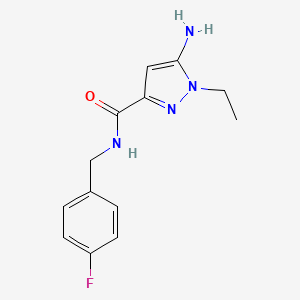
![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)
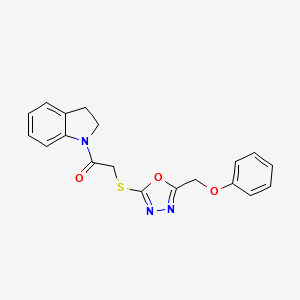
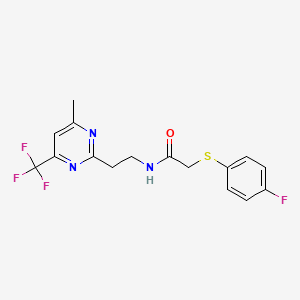
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)

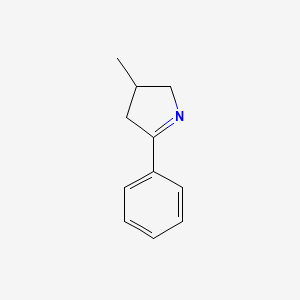
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)
